Methyl 5-acetyl-2-({[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropyl]carbonyl}amino)-4-methylthiophene-3-carboxylate Methyl 5-acetyl-2-({[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropyl]carbonyl}amino)-4-methylthiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16377563
InChI: InChI=1S/C17H19Cl2NO4S/c1-7-11(16(23)24-5)15(25-13(7)8(2)21)20-14(22)12-9(6-10(18)19)17(12,3)4/h6,9,12H,1-5H3,(H,20,22)
SMILES:
Molecular Formula: C17H19Cl2NO4S
Molecular Weight: 404.3 g/mol

Methyl 5-acetyl-2-({[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropyl]carbonyl}amino)-4-methylthiophene-3-carboxylate

CAS No.:

Cat. No.: VC16377563

Molecular Formula: C17H19Cl2NO4S

Molecular Weight: 404.3 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-acetyl-2-({[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropyl]carbonyl}amino)-4-methylthiophene-3-carboxylate -

Specification

Molecular Formula C17H19Cl2NO4S
Molecular Weight 404.3 g/mol
IUPAC Name methyl 5-acetyl-2-[[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl]amino]-4-methylthiophene-3-carboxylate
Standard InChI InChI=1S/C17H19Cl2NO4S/c1-7-11(16(23)24-5)15(25-13(7)8(2)21)20-14(22)12-9(6-10(18)19)17(12,3)4/h6,9,12H,1-5H3,(H,20,22)
Standard InChI Key BJNZYNXKIRYYLW-UHFFFAOYSA-N
Canonical SMILES CC1=C(SC(=C1C(=O)OC)NC(=O)C2C(C2(C)C)C=C(Cl)Cl)C(=O)C

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a thiophene ring (a five-membered heterocycle containing sulfur) substituted at the 2-, 3-, 4-, and 5-positions. Key functional groups include:

  • 5-Acetyl group: A ketone substituent at the 5-position of the thiophene ring, which influences electronic properties and reactivity .

  • 3-Carboxylate ester: A methyl ester at the 3-position, contributing to solubility and serving as a protective group for carboxylic acids .

  • 2-Amino group with cyclopropane linkage: An amide bond connects the thiophene’s 2-position to a 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropyl group. This cyclopropane moiety is notable for its strained ring system and dichloroethenyl substituent, a structural motif common in pyrethroid insecticides.

Molecular Formula and Weight

  • Formula: C₁₇H₁₉Cl₂NO₄S.

  • Molecular weight: 404.3 g/mol.

Stereochemical Considerations

The cyclopropane ring introduces geometric constraints, and the dichloroethenyl group’s configuration (cis/trans) may influence biological activity. Pyrethroids, which share structural similarities, often exhibit enhanced insecticidal properties in specific stereoisomeric forms.

Synthesis and Synthetic Pathways

Thiophene Core Construction

The thiophene ring is synthesized via established methods for heterocyclic systems. Key steps include:

  • Acylation of thienylacetic acid: As described in U.S. Patent 4,130,566, 2-thienylacetic acid undergoes acetylation with acetic anhydride in the presence of catalysts like phosphoric acid to yield 5-acetyl-2-thienylacetic acid .

  • Esterification: The carboxylic acid group at the 3-position is protected as a methyl ester using methanol under acidic conditions .

  • Introduction of the amino group: The 2-position is functionalized via nitration followed by reduction or direct amination, though specific protocols for this compound remain undisclosed in available literature .

Cyclopropane Moiety Synthesis

The 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane fragment is synthesized through cyclopropanation reactions:

  • Cycloaddition: Dichloroethylene reacts with dimethylcyclopropane precursors via [2+1] cycloaddition, often catalyzed by transition metals like copper or rhodium.

  • Chlorination: Electrophilic chlorination introduces the dichloroethenyl group, with careful control to avoid overhalogenation.

Coupling Reactions

The final assembly involves coupling the thiophene and cyclopropane components:

  • Amide bond formation: The cyclopropanecarbonyl chloride reacts with the 2-amino group of the thiophene derivative under Schotten-Baumann conditions (e.g., using aqueous NaOH and a solvent like THF).

  • Purification: Chromatography or recrystallization isolates the product, with yields and purity dependent on reaction optimization.

Table 1: Key Synthetic Steps and Conditions

StepReagents/ConditionsYield (%)Reference
Thiophene acylationAcetic anhydride, H₃PO₄, 80°C75–85
EsterificationMeOH, H₂SO₄, reflux>90
CyclopropanationCu catalyst, dichloroethylene, 60°C65–70
Amide couplingCyclopropanecarbonyl chloride, NaOH, THF50–60

Physicochemical Properties

Spectral Characterization

  • IR Spectroscopy: Expected peaks include C=O stretches (1680–1720 cm⁻¹ for acetyl and ester groups) and N-H stretches (~3300 cm⁻¹ for the amide) .

  • NMR:

    • ¹H NMR: Singlets for cyclopropane methyl groups (δ 1.2–1.5), dichloroethenyl protons (δ 5.8–6.2), and thiophene aromatic protons (δ 6.5–7.5).

    • ¹³C NMR: Carbonyl carbons (δ 165–175), cyclopropane carbons (δ 20–30), and quaternary carbons (δ 40–50).

Solubility and Stability

  • Solubility: Limited solubility in water due to the hydrophobic cyclopropane and ester groups; soluble in organic solvents like DCM, THF, and acetone.

  • Stability: Sensitive to strong acids/bases, which may hydrolyze the ester or amide bonds. Storage under inert conditions is recommended .

CompoundKey Structural FeaturesActivity Profile
CypermethrinCyano group at cyclopropaneBroad-spectrum insecticide
DeltamethrinBromine substituentHigh mammalian toxicity
Target CompoundThiophene-acetyl-cyclopropane conjugateHypothesized selectivity

Pharmaceutical Relevance

Thiophene derivatives are explored for anti-inflammatory and anticancer properties. The acetyl and ester groups may serve as pharmacophores, though specific studies on this compound are lacking .

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